Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine

Description

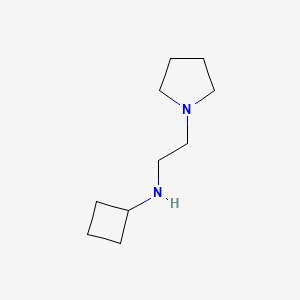

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine is a compound that features a cyclobutyl group attached to a pyrrolidine ring via an ethylamine linker

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

N-(2-pyrrolidin-1-ylethyl)cyclobutanamine |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(7-1)9-6-11-10-4-3-5-10/h10-11H,1-9H2 |

InChI Key |

VOBMWDZNECWPLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the reaction of cyclobutylamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Saturated amines.

Substitution: Alkylated amines.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the formation of complex molecules, making it valuable in the development of new chemical entities. This compound can participate in various reactions, including nucleophilic additions and reductions, facilitating the synthesis of more intricate structures.

Table 1: Synthetic Routes and Reaction Conditions

| Reaction Type | Reagents Used | Conditions | Major Products Formed |

|---|---|---|---|

| Nucleophilic Addition | Cyclobutanone + Pyrrolidine | Mild conditions | Cyclobutanamine derivatives |

| Reduction | Cyclobutanone + Sodium Borohydride | Anhydrous environment | Amine derivatives |

Biological Applications

Ligand in Enzyme-Substrate Interactions

In biological research, this compound is explored as a ligand for studying enzyme-substrate interactions. Its ability to bind to specific enzymes allows researchers to investigate the mechanisms of action and potential therapeutic effects on various biological pathways.

Case Study: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on acetylcholinesterase showed promising results, indicating its potential role in treating neurodegenerative diseases. The compound exhibited a significant reduction in enzyme activity, suggesting its utility as a therapeutic agent.

Medicinal Applications

Therapeutic Properties and Drug Development

The compound is under investigation for its therapeutic properties, particularly as a precursor in drug development. Its structural characteristics make it an attractive candidate for creating novel pharmacological agents that target specific diseases.

Table 2: Pharmacological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Selective cytotoxicity against cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Significant activity against pathogens |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties enable the formulation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(Pyrrolidin-1-yl)ethylamine: Similar structure but lacks the cyclobutyl group.

Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrolidine ring.

N-(2-Pyrrolidin-1-yl-ethyl)cyclobutanamine: A closely related compound with similar structural features.

Uniqueness

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to the combination of the cyclobutyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Biological Activity

Cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine is a compound that has attracted attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies. The compound is structurally characterized by a cyclobutyl group attached to a pyrrolidine moiety, which may influence its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutyl amines with pyrrolidine derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of solvent-free conditions and mild reaction temperatures has been reported to enhance the efficiency of the synthesis process .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.13 µg/mL, indicating potent antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A comparative analysis of related compounds suggests that modifications in the side chains can significantly affect potency and selectivity. For example, the introduction of different substituents on the pyrrolidine ring has been linked to enhanced activity against specific targets, such as protein kinases involved in cancer pathways .

| Compound | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 3i | Structure | Antimycobacterial | 3.13 |

| 3s | Structure | Antimycobacterial | 6.25 |

| This compound | Structure | Potentially active against various strains | TBD |

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Antimycobacterial Activity : A study focusing on the synthesis and evaluation of thiourea derivatives found that modifications in the thiourea moiety significantly affected their antimycobacterial activity. Compounds with cyclobutyl groups exhibited enhanced interactions with M. tuberculosis enzymes, leading to improved MIC values .

- Cancer Research : In a series of experiments assessing the effects on acute myeloid leukemia (AML), compounds similar to this compound demonstrated subnanomolar potency against specific cancer cell lines, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : Research into cyclobutane-containing alkaloids has indicated that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases due to their selective inhibition of specific protein kinases associated with neuronal apoptosis .

Q & A

Q. What are the common synthetic strategies for preparing cyclobutyl-(2-pyrrolidin-1-yl-ethyl)-amine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves multi-step functionalization of the pyrrolidine and cyclobutane moieties. A key approach includes:

Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure.

Amine coupling : Reductive amination between cyclobutyl carbonyl derivatives and 2-pyrrolidin-1-yl-ethylamine precursors (e.g., using NaBH3CN or catalytic hydrogenation).

Protection/deprotection : Tertiary amines may require Boc or Fmoc protection during synthesis to prevent side reactions.

Q. Critical factors :

Q. How can researchers characterize the physicochemical properties of this compound?

Answer: Key characterization methods include:

- Hydrogen bonding analysis : Use NMR (e.g., -NMR coupling constants) to identify amine proton environments.

- LogP determination : Reverse-phase HPLC or shake-flask methods to assess hydrophobicity (predicted logP ~2.2 for similar cyclobutyl amines) .

- Crystallography : X-ray diffraction to resolve bicyclic conformations and intramolecular interactions.

Q. What challenges arise in constructing the trans-bicyclo[3.3.0]octane skeleton in cyclobutyl-pyrrolidine hybrids, and how can they be addressed?

Answer: The trans-bicyclo[3.3.0]octane system (common in cyclobutyl-pyrrolidine hybrids) is prone to ring strain and stereochemical instability. Solutions include:

- Chelation-controlled cyclization : Use lithium salts (e.g., LHMDS) to stabilize intermediates and enforce transannular geometry .

- Cascade reactions : Sequential deprotonation and cyclization under low-temperature conditions (−78°C) to minimize side reactions .

Case Study : In palau’amine synthesis, acetic acid was used to protonate intermediates selectively, improving reproducibility of the bicyclic system .

Q. How can biocatalytic methods improve the sustainability of amine synthesis for compounds like this compound?

Answer: Biocatalysis offers greener alternatives to traditional amine synthesis:

- Enzymatic reductive amination : Engineered transaminases or imine reductases convert ketones/aldehydes to amines with high enantioselectivity.

- Multi-enzyme cascades : Combine alcohol dehydrogenases and amine oxidases for one-pot conversion of alcohols to amines, reducing waste .

Example : A 2015 study demonstrated a two-enzyme system (transferase and methyltransferase) for site-selective amination, achieving >90% yield in amikacin derivatives .

Q. How should researchers resolve contradictions in spectral data for cyclobutyl-pyrrolidine derivatives?

Answer: Contradictions in NMR or MS data often stem from:

Conformational flexibility : Cyclobutane rings adopt puckered geometries, causing split signals. Use variable-temperature NMR to confirm dynamic equilibria.

Impurity interference : LC-MS/MS with high-resolution mass spectrometry (HRMS) distinguishes target compounds from byproducts.

Q. Best Practices :

- Cross-validate with computational models (DFT for NMR chemical shift prediction).

- Compare with structurally validated analogs (e.g., 2-(2-chlorophenyl)cyclobutan-1-amine, InChIKey: LHHIHKIVABTZCO) .

Methodological Considerations

Q. What safety protocols are critical when handling cyclobutyl-pyrrolidine amines in the lab?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile amines.

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (see SDS for (5-Chlorothiophen-2-ylmethyl)-methyl-amine as a reference) .

- Waste disposal : Treat as hazardous waste due to potential aquatic toxicity .

Q. How can computational tools aid in retrosynthetic planning for cyclobutyl-pyrrolidine derivatives?

Answer:

- AI-driven platforms : Tools like Pistachio or Reaxys predict feasible routes by mining reaction databases (e.g., PubChem’s retrosynthesis module) .

- Density Functional Theory (DFT) : Simulate transition states to evaluate cyclization feasibility.

Example : A 2024 study used AI to optimize cascade reactions for bicyclic amines, reducing steps from 45 to 30 in palau’amine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.